1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound. It belongs to a class of molecules known for their potential in various fields of research, including medicinal chemistry and materials science, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:
Initial Formation: : The starting materials, 2-methoxyacetyl chloride and 1,2,3,4-tetrahydroquinoline, undergo an acylation reaction to form an intermediate.
Subsequent Reactions: : This intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a coupling agent, such as carbodiimides, to yield the final urea derivative.
Industrial Production Methods
For industrial-scale production, the synthesis would likely involve continuous flow techniques and optimized reaction conditions to ensure high yield and purity. Automation and precise control of reaction parameters are critical in this setting.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions, possibly at the methoxy group, leading to corresponding aldehyde or acid derivatives.
Reduction: : The carbonyl groups present in the molecule can be reduced to alcohols.
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions vary depending on the functional groups being introduced, typically involving halogenation or nitration reactions.
Major Products Formed from These Reactions
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : A variety of substituted aromatics depending on the introduced groups.
Scientific Research Applications
Chemistry
In organic synthesis, it is used as a building block for designing novel molecules and materials.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Mechanism of Action
Molecular Targets and Pathways Involved
Enzymatic Interaction: : It can bind to specific enzymes, inhibiting their activity.
Receptor Binding: : Potential to interact with various cellular receptors, modulating biological responses.
Pathways: : Impacts biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyacetyl)-3-phenylurea
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-2-ylmethyl)urea
7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives
Uniqueness
The distinctiveness of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea lies in its specific combination of functional groups and molecular architecture, offering unique properties and reactivity compared to similar compounds. This makes it a compound of interest for diverse scientific applications and research initiatives.
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-16-23(28)27-13-5-9-18-11-12-20(14-22(18)27)26-24(29)25-15-19-8-4-7-17-6-2-3-10-21(17)19/h2-4,6-8,10-12,14H,5,9,13,15-16H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWBURMIASFPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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